molecular formula C9H16O B15470856 6-Octen-2-one, 7-methyl- CAS No. 52783-07-0

6-Octen-2-one, 7-methyl-

Cat. No.: B15470856
CAS No.: 52783-07-0
M. Wt: 140.22 g/mol
InChI Key: GHJLLLILWMDFDE-UHFFFAOYSA-N
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Description

Overview of the Chemical Class: Branched Chain Ketones and Monoterpenoids

6-Octen-2-one, 7-methyl- belongs to the class of organic compounds known as branched-chain ketones. hmdb.ca Ketones are characterized by a carbonyl group (a carbon atom double-bonded to an oxygen atom) bonded to two other carbon atoms. The "branched-chain" designation indicates that the carbon skeleton of the molecule is not a simple linear chain but contains branching.

This compound can also be classified as an irregular monoterpenoid. Monoterpenoids are a large and diverse class of natural products derived from two isoprene (B109036) units, giving them a C10 skeleton. While many monoterpenoids follow a regular head-to-tail linkage of isoprene units, irregular monoterpenoids deviate from this pattern. The C9 framework of 6-Octen-2-one, 7-methyl- suggests it may be a degradation product or a rearranged form of a C10 precursor.

Contextualization of 6-Octen-2-one, 7-methyl- within Chemical Synthesis and Natural Product Chemistry

In the realm of chemical synthesis, unsaturated ketones like 6-Octen-2-one, 7-methyl- are valuable intermediates. The presence of both a ketone and a double bond allows for a variety of chemical transformations, making them useful building blocks for more complex molecules. For instance, the ketone can be reduced to an alcohol, and the double bond can undergo reactions like hydrogenation, epoxidation, or cleavage.

From a natural product perspective, 6-Octen-2-one, 7-methyl- and related compounds are found in various natural sources, often contributing to their characteristic aromas and flavors. For example, the related compound 6-methyl-5-hepten-2-one (B42903) is a valuable intermediate in the production of odorants and carotenoids. google.com The study of such natural products can lead to the discovery of new fragrances, flavorings, and even molecules with potential pharmaceutical applications.

Significance of Investigating Volatile Organic Compounds in Interdisciplinary Research

Volatile organic compounds (VOCs) are low molecular weight compounds that easily evaporate at room temperature. aip.org They play crucial roles in a wide range of scientific disciplines. In ecology, VOCs are key mediators of interactions between organisms, such as plants attracting pollinators or repelling herbivores. nih.govenvision-dtp.org In atmospheric science, they are important precursors to the formation of ozone and secondary organic aerosols.

The study of the "volatilome," the complete set of VOCs produced by an organism or in an environment, is a growing field. rsc.org This approach provides a non-invasive window into the metabolic state of an organism or the health of an ecosystem. rsc.org Analyzing the complex mixtures of VOCs can reveal information about microbial activity, plant stress, and even human diseases. aip.orgresearchgate.net

Current Research Gaps and Future Perspectives on 6-Octen-2-one, 7-methyl-

While the fundamental properties of 6-Octen-2-one, 7-methyl- are established, there are still significant gaps in our understanding of this specific compound. A comprehensive literature review reveals a limited number of studies focused solely on this molecule. hmdb.ca Much of the available information is in the context of larger studies on VOC profiles of various organisms or as an entry in chemical databases.

Future research should aim to:

Elucidate its biosynthetic pathway: Understanding how organisms produce this compound can provide insights into their metabolism and biochemistry.

Investigate its biological activity: While related compounds have known roles, the specific biological functions of 6-Octen-2-one, 7-methyl- remain largely unexplored.

Explore its potential applications: Given its structural similarity to known flavor and fragrance compounds, it may have commercial potential in these industries.

Develop efficient and stereoselective synthetic routes: This would facilitate further research by providing a reliable source of the pure compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52783-07-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

7-methyloct-6-en-2-one

InChI

InChI=1S/C9H16O/c1-8(2)6-4-5-7-9(3)10/h6H,4-5,7H2,1-3H3

InChI Key

GHJLLLILWMDFDE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCC(=O)C)C

Origin of Product

United States

Biosynthesis and Natural Occurrence of 6 Octen 2 One, 7 Methyl and Analogues

Identification in Biological Matrices and Complex Systems

The unsaturated ketone 6-Octen-2-one, 7-methyl- is a naturally occurring compound that has been identified in a variety of biological and complex systems. Its presence contributes to the aroma and flavor profiles of certain foods and is a product of metabolic processes in both plants and microorganisms.

Volatile Profiles in Food Science and Fermentation Processes

In the realm of food science, 6-Octen-2-one, 7-methyl- is recognized for its contribution to the sensory characteristics of certain products. For instance, it has been listed as a volatile component in commercial Itohiki-Natto, a traditional Japanese fermented soybean food. nist.gov The compound is also noted for its potential as a biomarker for the consumption of milk and milk products, although it has not been quantified in these items. hmdb.cafoodb.ca Its flavor profile is described as having savory, oily, and meaty characteristics, with lower concentrations revealing lactonic and nutty notes, making it suitable for dairy and nut flavors. thegoodscentscompany.com

The characteristic odor of Camembert cheese is attributed to a complex mixture of compounds, including various ketones and degradation products of fats and amino acids. wikipedia.org While not explicitly listed as 6-Octen-2-one, 7-methyl-, the presence of related compounds like 1-octen-3-one (B146737) and 2-undecanone (B123061) in Camembert cheese highlights the importance of ketones in the aroma of fermented dairy products. wikipedia.org

Table 1: Identification of 6-Octen-2-one, 7-methyl- and Related Compounds in Food

Compound Food Product/Process Reference
6-Octen-2-one, 7-methyl- Commercial Itohiki-Natto nist.gov
7-Methyl-3-octen-2-one Milk and milk products hmdb.cafoodb.ca
1-Octen-3-one Camembert cheese wikipedia.org
2-Undecanone Camembert cheese wikipedia.org

Occurrence in Plant and Microbial Metabolomes

6-Octen-2-one, 7-methyl- and its isomers are found within the metabolomes of various plants and microorganisms. For example, the related compound 6-methyl-5-hepten-2-one (B42903) is a known perfuming agent with a citrusy and green aroma. thegoodscentscompany.com Additionally, 6-Methyl-2-methylene-6-octene-1,3,8-triol has been identified as a constituent of tarragon (Artemisia dracunculus), indicating that complex derivatives of methyl octene structures are present in herbs and spices. contaminantdb.ca

In the microbial world, volatile organic compounds play a crucial role in interactions between different species. During the interaction between the bacterium Bacillus velezensis B13 and the fungus Rhizoctonia solani, a causative agent of rice sheath blight, a number of biomolecules are produced. frontiersin.org While 6-Octen-2-one, 7-methyl- was not directly identified, the study highlights the production of various other volatile compounds during such microbial interactions. frontiersin.org The monoterpenoid citronellol (B86348), which shares a similar carbon skeleton (3,7-dimethyloct-6-en-1-ol), is a known metabolite of the yeast Saccharomyces cerevisiae. nih.gov

Environmental Detection in Air and Surface Interactions

The detection of volatile organic compounds in the environment is critical for understanding atmospheric chemistry and biological signaling. Insect odorant receptors are highly sensitive to specific volatile compounds, enabling them to locate food sources and mates. For instance, the Drosophila melanogaster odorant receptor Or98a shows a response to 6-methyl-5-hepten-2-one. mdpi.com This demonstrates the role of such compounds in insect chemical communication. The compound's presence in the environment, even at low concentrations, can be significant for insect behavior.

Elucidation of Proposed Biosynthetic Pathways

The biosynthesis of 6-Octen-2-one, 7-methyl- is believed to be linked to the broader pathways of isoprenoid and terpenoid metabolism. These pathways are responsible for producing a vast array of natural products with diverse structures and functions.

Role within Isoprenoid and Terpenoid Biosynthesis

Isoprenoids are a large and diverse class of naturally occurring organic chemicals derived from two five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov The biosynthesis of most isoprenoids follows the isoprene (B109036) rule, which involves the head-to-tail addition of these C5 units. nih.gov While the direct biosynthetic pathway to 6-Octen-2-one, 7-methyl- is not extensively detailed in the provided results, its carbon skeleton suggests a likely origin from the isoprenoid pathway.

Terpenoids, a major class of isoprenoids, are synthesized from prenyl diphosphate precursors. nih.gov The structural similarity of 6-Octen-2-one, 7-methyl- to acyclic monoterpenoids like citronellol (3,7-dimethyloct-6-en-1-ol) and its derivatives further supports its connection to this pathway. nih.govymdb.ca The production of non-canonical terpenoid analogs through engineered pathways demonstrates the potential for structural diversity originating from isoprenoid precursors. nih.gov

Enzymatic Mechanisms and Biotransformations

The formation of 6-Octen-2-one, 7-methyl- and related ketones likely involves specific enzymatic reactions that modify isoprenoid precursors. These transformations can include oxidations, reductions, and rearrangements catalyzed by various enzymes such as dehydrogenases and cytochrome P450s. nih.gov

Biotransformation studies of related compounds provide insights into the types of enzymatic modifications that can occur. For example, the metabolism of the drug MK-196 in chimpanzees involves the reduction of a ketone group and methylation. nih.gov While this is a xenobiotic transformation, it illustrates the enzymatic capabilities for modifying ketone-containing molecules. The formation of 6-Octen-2-one, 7-methyl- in biological systems is likely the result of a series of enzymatic steps that tailor the structure of a larger precursor molecule derived from the isoprenoid pathway.

Factors Influencing Endogenous Production and Volatilome Contribution

Biosynthesis

The precise biosynthetic pathway for 6-Octen-2-one, 7-methyl- has not been definitively elucidated. However, it is widely accepted that methyl ketones, in general, are formed through two primary mechanisms: the microbial metabolism of fatty acids and the chemical degradation of lipids through oxidation. nih.govnih.gov

Microbial Biosynthesis via β-Oxidation: One of the most recognized pathways for methyl ketone formation in microorganisms involves the β-oxidation of fatty acids. nih.govmassey.ac.nz In this process, fatty acids are shortened by two carbons in each cycle. The cycle begins with the conversion of a free fatty acid to its acyl-CoA derivative. This is followed by a series of enzymatic reactions including oxidation, hydration, and another oxidation step to form a β-ketoacyl-CoA. nih.gov Instead of undergoing thiolytic cleavage to shorten the carbon chain, this β-ketoacyl-CoA can be hydrolyzed to a β-keto acid, which is then decarboxylated to yield a methyl ketone with one less carbon atom than the original fatty acid. nih.govresearchgate.net

Given the structure of 6-Octen-2-one, 7-methyl-, a plausible precursor fatty acid would be a branched-chain unsaturated fatty acid of a specific chain length and unsaturation pattern. The fermentation process, driven by microorganisms such as Bacillus subtilis, provides the enzymatic machinery necessary for these transformations. nih.govjst.go.jp

Formation via Lipid Peroxidation: Lipid peroxidation is a non-enzymatic chemical process that can also lead to the formation of volatile compounds, including ketones. nih.govmdpi.com This process involves the oxidative degradation of polyunsaturated fatty acids. The reaction is initiated by reactive oxygen species and proceeds via a free radical chain reaction, leading to the formation of lipid hydroperoxides. nih.gov These hydroperoxides are unstable and can break down into a variety of secondary products, including aldehydes and ketones. nih.gov The specific ketones formed depend on the structure of the initial fatty acid and the conditions of the oxidation. The presence of amino compounds can also promote the formation of methyl ketones from lipid oxidation products. nih.gov

Natural Occurrence

The presence of 6-Octen-2-one, 7-methyl- has been identified in specific fermented food products.

Itohiki-Natto: Research on the volatile components of commercial Itohiki-Natto, a traditional Japanese fermented soybean food, has identified 6-methyl-7-octen-2-one as one of its volatile constituents. nist.gov Natto is produced by fermenting soybeans with Bacillus subtilis var. natto. The complex aroma of natto is a result of numerous volatile compounds produced during fermentation, including pyrazines, acids, and ketones. qub.ac.ukresearchgate.net

Table 1: Natural Occurrence of 6-Octen-2-one, 7-methyl-

Food Product Organism(s) Involved Reference

Factors Influencing Production and Volatilome Contribution

The concentration of 6-Octen-2-one, 7-methyl- in a product like natto is not static and can be influenced by several factors related to the fermentation process.

Microbial Strain: The specific strain of Bacillus subtilis used for fermentation plays a crucial role in the final volatile profile of natto. jst.go.jpnih.gov Different strains possess varying enzymatic capabilities, which can lead to differences in the types and quantities of volatile compounds produced. Co-culturing Bacillus subtilis with other microorganisms, such as lactic acid bacteria, can also significantly alter the volatile composition, increasing the generation of some compounds like alcohols and esters while reducing others. nih.gov

Fermentation Conditions:

Temperature: Fermentation temperature significantly affects microbial growth and enzyme activity. mdpi.com Studies have shown that variations in fermentation temperature can alter the sensory and functional qualities of natto, which are closely linked to its volatile profile. mdpi.comnih.gov

Time: The duration of fermentation also has a profound impact on the production of volatile compounds. As fermentation progresses, the concentrations of various volatile components change, contributing to the development of the final aroma. nih.govresearchgate.net

Substrate Composition: The composition of the soybeans themselves, including their fatty acid profile, will directly influence the potential for forming specific lipid-derived volatiles like 6-Octen-2-one, 7-methyl-. massey.ac.nz

Table 2: Factors Influencing Volatile Compound Production in Natto

Factor Influence Supporting Evidence
Microbial Strain Different strains of B. subtilis and co-cultures lead to varied volatile profiles. nih.govjst.go.jpnih.gov
Fermentation Temperature Affects microbial growth and enzymatic reactions, altering the final volatile composition. mdpi.comnih.gov
Fermentation Time The concentration and profile of volatile compounds evolve throughout the fermentation process. nih.govresearchgate.net

| Substrate Composition | The initial composition of the soybeans, particularly fatty acids, provides the precursors for volatile formation. | massey.ac.nz |

Advanced Analytical Chemistry Approaches for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the cornerstone technique for the analysis of 6-Octen-2-one, 7-methyl-, owing to its exceptional separating power and definitive identification capabilities. mdpi.comscielo.br

The successful separation of 6-Octen-2-one, 7-methyl- from other volatile components in a sample is highly dependent on the optimization of GC parameters. The choice of capillary column is critical; columns with a mid-polarity phase, such as those containing a percentage of phenyl- and methyl-polysiloxane (e.g., DB-35MS) or polar phases like polyethylene (B3416737) glycol (e.g., CP Wax 52CB, HP-INNOWAX), are frequently employed. nih.govmdpi.comconicet.gov.ar

The temperature program of the GC oven is another key parameter that is optimized to achieve good resolution and peak shape. A typical program involves a low initial temperature to trap volatile compounds at the head of the column, followed by a gradual ramp-up in temperature to elute compounds based on their boiling points and interactions with the stationary phase. mdpi.comscielo.br For instance, a program might start at 50°C, hold for several minutes, and then increase at a rate of 3-5°C per minute to a final temperature exceeding 200°C. mdpi.comscielo.br The carrier gas is typically an inert gas like helium, with a constant flow rate of around 1.0 mL/min. mdpi.com Identification is confirmed by comparing the retention index (RI) and the mass spectrum of the unknown peak with those of an authentic standard. scielo.brcabidigitallibrary.org

Table 1: Example of GC-MS Parameters for 6-Octen-2-one, 7-methyl- Analysis

ParameterValue/ConditionSource
GC System Agilent 7890B, Shimadzu QP 5050A mdpi.comconicet.gov.ar
Column Type DB-35MS (30 m x 0.25 mm x 0.25 µm), CP Wax 52CB (30 m x 0.32 µm) mdpi.comconicet.gov.ar
Carrier Gas Helium mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Injection Mode Splitless mdpi.com
Initial Temp. 50°C, hold for 2-5 min mdpi.comconicet.gov.ar
Temp. Program Ramp 3-5°C/min to 150-250°C, hold for 5 min mdpi.comscielo.br
MS System Agilent 7000D, Shimadzu QP 5050A mdpi.comconicet.gov.ar
Ionization Mode Electron Impact (EI) mdpi.comnih.gov
Ionization Energy 70 eV mdpi.comnih.gov
Mass Range 35-550 m/z mdpi.comwoodj.org

This table represents a compilation of typical parameters and does not correspond to a single specific analysis.

While standard quadrupole mass spectrometers are commonly used for routine identification, High-Resolution Mass Spectrometry (HRMS) offers a higher degree of confidence in molecular identification. HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the analyte. For 6-Octen-2-one, 7-methyl-, the molecular formula is C₈H₁₄O. nih.govwikipedia.org The exact mass calculated for this formula is 126.1045 Da. nih.gov HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental formula and distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Standard electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns that serve as a "fingerprint" for the molecule. For 6-Octen-2-one, 7-methyl-, the mass spectrum is dominated by specific ion fragments.

Table 2: Key Mass Fragments for 6-Octen-2-one, 7-methyl- from EI-MS

Mass-to-Charge Ratio (m/z)Relative IntensityPutative FragmentSource
4399.9%[CH₃CO]⁺ nih.gov
4154.8%[C₃H₅]⁺ nih.gov
5531.8%[C₄H₇]⁺ nih.gov
6930.6%[C₅H₉]⁺ nih.gov
126Low[M]⁺ (Molecular Ion) nih.gov

Data obtained from the NIST Mass Spectrometry Data Center.

Sample Preparation and Extraction Techniques for Volatile Compounds

The isolation of 6-Octen-2-one, 7-methyl- from its sample matrix is a critical step prior to instrumental analysis. The choice of extraction technique depends on the nature of the sample (e.g., liquid, solid, or gas) and the concentration of the analyte.

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive technique well-suited for extracting volatile compounds like 6-Octen-2-one, 7-methyl-. cabidigitallibrary.orgresearchgate.net Headspace SPME (HS-SPME) is particularly common, where a fused silica (B1680970) fiber coated with a sorbent material is exposed to the vapor phase (headspace) above the sample. nih.govmdpi.comresearchgate.net The volatile analytes adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. mdpi.com Fibers with mixed-phase coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often used to effectively trap a wide range of volatile and semi-volatile compounds, including ketones. mdpi.com SPME has been successfully applied to detect 6-Octen-2-one, 7-methyl- in various matrices, including tea, beverages, and insect emissions. mdpi.comconicet.gov.arresearchgate.net

Purge-and-trap is another widely used technique for extracting VOCs from aqueous and solid samples. teledynelabs.comclu-in.orgnih.gov In this method, an inert gas is bubbled (purged) through the sample, stripping the volatile compounds from the matrix. teledynelabs.comnih.gov The gas stream then passes through a trap containing one or more sorbent materials, where the analytes are concentrated. teledynelabs.com After purging is complete, the trap is rapidly heated, desorbing the analytes into the GC-MS system for analysis. clu-in.org This technique is highly effective for trace-level analysis of volatiles in environmental water samples and can be enhanced by purging at elevated temperatures for more water-soluble compounds. teledynelabs.comepa.gov

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For GC analysis, this often means increasing volatility or enhancing detector response. scielo.br While 6-Octen-2-one, 7-methyl- is sufficiently volatile for direct GC-MS analysis, derivatization can be a useful strategy in specific cases, such as to improve sensitivity for ultra-trace analysis.

For ketones, a common derivatization strategy involves reaction with a hydroxylamine (B1172632) reagent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), to form an oxime derivative. nih.govresearchgate.net These derivatives often exhibit higher molecular weights and can be more amenable to certain detectors. Methoximation, using reagents like methoxyamine hydrochloride, is another technique used to protect the keto group and prevent potential isomerization during analysis. woodj.org This can be followed by a silylation step, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to derivatize other functional groups if present in the molecule, further increasing volatility. woodj.org

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

While GC-MS is powerful for identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of a pure compound.

IR spectroscopy provides information about the functional groups present in a molecule. In the IR spectrum of 6-Octen-2-one, 7-methyl-, a strong absorption band is observed around 1717 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a ketone. scielo.br Bands corresponding to C-H stretching and bending are also present, such as the C-H stretching vibrations observed at 2989 and 2925 cm⁻¹. scielo.br

Table 3: Characteristic IR Absorption Bands for 6-Octen-2-one, 7-methyl-

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSource
1717C=O StretchKetone scielo.br
2925 - 2989C-H StretchAlkyl scielo.br
1455C-H BendAlkyl scielo.br
1350C-H BendAlkyl scielo.br

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy shows the number of different types of carbon atoms in the molecule. mdpi.comnih.govresearchgate.net The combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HMBC) allows for the complete and unambiguous assignment of the structure.

Table 4: ¹H and ¹³C NMR Spectral Data for 6-Octen-2-one, 7-methyl- (Solvent: CDCl₃)

Atom Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicitySource
125.661.62s nih.gov
2208.48-- nih.gov
329.832.13s nih.gov
443.742.46t nih.gov
522.632.26q nih.gov
6122.895.07t nih.gov
7132.59-- nih.gov
817.621.68s nih.gov

s = singlet, t = triplet, q = quartet. Data sourced from PubChem and represents typical values.

Quantitative Analysis and Validation Procedures for Trace-Level Detection

The quantitative analysis of 6-octen-2-one, 7-methyl- at trace levels predominantly relies on chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for this purpose, offering high separation efficiency and definitive identification. researchgate.net The validation of these analytical methods is crucial to ensure the reliability and accuracy of the obtained results.

Method validation is performed according to internationally recognized guidelines, which encompass the evaluation of several key parameters. These include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. nih.gov

Sample Preparation:

Effective sample preparation is a critical first step for the trace-level analysis of volatile compounds. The goal is to isolate and concentrate the analyte from the sample matrix while minimizing interferences. Common techniques for VOCs like 6-octen-2-one, 7-methyl- include:

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices. frontiersin.orgnih.gov The choice of the fiber coating is crucial for efficient extraction. For ketones and other volatile flavor compounds, fibers such as Carboxen/Polydimethylsiloxane (CAR/PDMS) are often employed. researchgate.net

Liquid-Liquid Extraction (LLE): This classic extraction method involves partitioning the analyte between two immiscible liquid phases. A study on the closely related compound 6-methyl-5-hepten-2-one (B42903) utilized LLE for its rapid and effective determination in fruit matrices. nih.gov

Quantitative Analysis using GC-MS:

Following extraction, the sample is introduced into the GC-MS system. The separation is typically achieved on a capillary column with a non-polar or medium-polar stationary phase. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

A study on the rapid determination of 6-methyl-5-hepten-2-one in fruit using a liquid-liquid extraction-gas chromatography-mass spectrometry (LLE-GC-MS) method provides valuable insights into the validation parameters that would be applicable to its isomer, 6-octen-2-one, 7-methyl-. nih.gov The calibration curves for 6-methyl-5-hepten-2-one demonstrated high linearity within a concentration range of 100–2000 ng/ml using an internal standard method. nih.gov

Validation Parameters:

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters for the trace-level detection of 6-octen-2-one, 7-methyl- are detailed below.

ParameterDescriptionTypical Values and Findings
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.For the related compound 6-methyl-5-hepten-2-one, a high linearity was achieved in the range of 100-2000 ng/ml. nih.gov
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.In the analysis of 6-methyl-5-hepten-2-one in fruit, the LOD was found to be less than 100 ng/ml. nih.gov
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.The LOQ for 6-methyl-5-hepten-2-one in fruit was also reported as less than 100 ng/ml. nih.gov
Accuracy The closeness of agreement between the mean of a series of measurements and the true or accepted reference value. It is often assessed through recovery studies by spiking the matrix with a known amount of the analyte.For the analysis of various volatile organic compounds in food matrices, fortified recoveries are often determined at multiple concentration levels. nih.gov
Precision The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.In the study of 6-methyl-5-hepten-2-one, the RSD of biological replicates in real tomato samples ranged from 2.01% to 12.59%. nih.gov
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.This provides an indication of the method's reliability during normal use.

Research Findings:

A study by Zhang et al. (2022) developed and validated a rapid LLE-GC-MS method for the determination of 6-methyl-5-hepten-2-one in fruit. nih.gov This method proved to be more rapid, precise, and accurate compared to previously reported SPME-GC-MS methods for the quantification of this compound. nih.gov The study also investigated the content of 6-methyl-5-hepten-2-one in different tissues of various tomato cultivars, demonstrating the method's applicability to real-world samples. nih.gov The findings from this study on a structurally similar ketone provide a strong basis for establishing a validated quantitative method for 6-octen-2-one, 7-methyl- at trace levels.

Mechanistic and Biological Interaction Studies of 6 Octen 2 One, 7 Methyl Non Human and Non Clinical Focus

Investigations into Chemosensory Perception Mechanisms

The detection of volatile compounds like 6-Octen-2-one, 7-methyl- is fundamental to many organisms' survival, guiding behaviors such as foraging and mating. This section examines the initial stages of its perception in non-human biological systems.

Insects detect volatile chemicals through a unique family of odorant-gated ion channels. researchgate.net These channels are typically composed of a highly conserved co-receptor subunit (Orco) and a variable odorant receptor (OR) subunit, which determines the chemical sensitivity of the complex. nih.govmdpi.com The binding of a specific odorant molecule to an OR subunit triggers the opening of the ion channel, leading to an influx of cations such as Ca²⁺ and Na⁺, which depolarizes the olfactory receptor neuron and initiates a nerve impulse. mdpi.com

While direct studies on 6-Octen-2-one, 7-methyl- are limited, research on structurally similar compounds provides insight into its potential interactions. For example, a study on the fruit fly, Drosophila melanogaster, used a high-throughput calcium imaging system to assess the ligand responses of sensor cells heterologously expressing insect olfactory receptors. In these experiments, cells expressing the olfactory receptor Or98a showed a measurable fluorescence change in response to 6-methyl-5-hepten-2-one (B42903), a related unsaturated ketone. mdpi.com This indicates that specific olfactory receptors in insects are tuned to recognize the structural motifs present in this class of compounds.

The olfactory systems of moths, which are crucial models for studying pheromone signaling, demonstrate exquisite sensitivity. Electrophysiological recordings from single olfactory receptor neurons in heliothine moths have shown that these neurons are often narrowly tuned, responding strongly to one primary odorant and weakly to a few chemically similar molecules. nih.gov It is plausible that 6-Octen-2-one, 7-methyl- is detected by similarly specialized olfactory receptors in certain insect species, where it may function as a component of a pheromone blend or a food cue.

The primary and most immediate biochemical pathway modulated by 6-Octen-2-one, 7-methyl- in chemosensory perception is the signal transduction cascade within olfactory receptor neurons. The interaction between the odorant molecule and its specific olfactory receptor is the initiating event. researchgate.net

Upon binding of the ligand to the receptor-Orco complex, the complex undergoes a conformational change, opening its ion channel. mdpi.com This allows for the influx of cations, which alters the membrane potential of the neuron. This electrical signal, known as a receptor potential, is the fundamental transduction of the chemical signal into a biological one. researchgate.net If the depolarization is strong enough to reach the neuron's threshold, it will fire action potentials that travel to the brain's primary olfactory processing centers, such as the antennal lobe in insects. researchgate.netnih.gov

This initial signal can then trigger a cascade of further biochemical events within the central nervous system, ultimately leading to a behavioral response. The specific downstream pathways activated would depend on the insect species and the ecological context of the olfactory cue.

Role as a Signaling Molecule in Inter-Species Communication (e.g., Plant-Insect Interactions)

Volatile organic compounds are the primary language of communication between plants and insects. nih.govpeerj.com These semiochemicals—a term for any chemical that carries a message—can act as attractants for pollinators or repellents for herbivores. nih.govpeerj.com Plants release complex bouquets of these compounds from their flowers, leaves, and other tissues to navigate these interactions. researchgate.net

As an unsaturated ketone, 6-Octen-2-one, 7-methyl- belongs to a class of compounds frequently identified in plant emissions. copernicus.org These molecules can serve as crucial cues for insects searching for food, mates, or places to lay their eggs. nih.govpeerj.com For instance, herbivorous insects can use specific plant volatiles to locate suitable host plants and assess their quality. peerj.com

Databases of semiochemicals list structurally related compounds as active signaling molecules. For example, 2-Methyl-6-methylene-7-octen-4-one (ipsenone) is a pheromone component for several species of bark beetles, and (E)-7-Methyl-2-octenal is a pheromone for the red hartebeest. pherobase.compherobase.com While 6-Octen-2-one, 7-methyl- is not explicitly listed in these examples, its structural similarity suggests it could function as a kairomone (a signal beneficial to the receiver but not the emitter) or a synomone (beneficial to both) in various plant-insect systems. It may signal the presence of a suitable food source or, in the case of herbivore-induced plant volatiles, it could even attract predators or parasitoids of the feeding herbivore in a tritrophic interaction. researchgate.net

Studies on Enzymatic and Protein Interactions

The most significant and well-characterized protein interaction for 6-Octen-2-one, 7-methyl- is with the olfactory receptors of organisms that can detect it, as detailed in section 5.1.1. This specific binding event is a classic example of a ligand-protein interaction that initiates a biological response.

Beyond the initial perception, other potential enzymatic interactions could occur. For instance, once inside an organism, the compound may be metabolized by detoxifying enzymes. While no specific studies have documented the enzymatic processing of 6-Octen-2-one, 7-methyl-, research into the metabolism of other ketones in insects suggests that enzymes such as cytochrome P450s or reductases could be involved in its degradation or conversion into other molecules.

Molecular docking studies on other natural compounds have been used to predict their binding affinity to key fungal enzymes like β-1,3 glucan synthase and pectinesterase. frontiersin.org Similar computational studies could, in the future, elucidate potential interactions between 6-Octen-2-one, 7-methyl- and various proteins in non-human systems, offering hypotheses for its biological roles or metabolic fate.

Environmental Transformation and Degradation Pathways

Once released into the environment, volatile organic compounds like 6-Octen-2-one, 7-methyl- are subject to various transformation and degradation processes.

The primary daytime loss process for unsaturated ketones in the atmosphere is oxidation initiated by hydroxyl (OH) radicals. copernicus.orgcopernicus.org This class of reactions has a direct impact on the formation of tropospheric ozone and secondary organic aerosols. copernicus.org

While the atmospheric chemistry of 6-Octen-2-one, 7-methyl- has not been specifically studied, research on other α,β-unsaturated ketones provides a model for its likely degradation pathways. researchgate.netcopernicus.org The reaction with OH radicals is expected to be the dominant removal mechanism. Studies on similar compounds, such as 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one, have determined their reaction rate coefficients with OH radicals. researchgate.net

The oxidation of 4-methyl-3-penten-2-one by OH radicals, for example, yields products such as acetone (B3395972), methyl glyoxal, and 2-hydroxy-2-methylpropanal. researchgate.net It is highly probable that the atmospheric oxidation of 6-Octen-2-one, 7-methyl- proceeds through similar mechanisms, involving OH radical addition to the carbon-carbon double bond, leading to the formation of peroxy radicals (RO₂) and subsequent reactions that break the molecule down into smaller, more oxidized products. researchgate.netcopernicus.org The presence of the double bond also makes it susceptible to ozonolysis, another important atmospheric degradation pathway for unsaturated organic compounds.

Table of Reaction Products for a Related Unsaturated Ketone This table shows the identified products from the OH-radical-initiated oxidation of 4-methyl-3-penten-2-one, a structurally related compound. researchgate.net

ReactantIdentified Products
4-methyl-3-penten-2-oneAcetone
Methyl glyoxal
2-hydroxy-2-methylpropanal
CO₂
Peroxyacetyl nitrate (B79036) (PAN)

Surface-Mediated Chemical Transformations

Scientific literature focusing specifically on the surface-mediated chemical transformations of 6-Octen-2-one, 7-methyl- is limited. However, the chemical behavior of this compound on various surfaces can be inferred by examining the reactivity of its constituent functional groups: an isolated carbon-carbon double bond and a ketone group. As an unconjugated enone, its reactivity differs significantly from α,β-unsaturated ketones where the double bond and carbonyl group are conjugated.

In the context of atmospheric chemistry, volatile organic compounds (VOCs) like 6-Octen-2-one, 7-methyl- can adsorb onto the surfaces of atmospheric aerosols (e.g., dust, soot, or aqueous droplets). Once adsorbed, they can undergo heterogeneous reactions. For instance, reactions with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate radicals (NO₃•) are likely to occur. The reaction with hydroxyl radicals is expected to proceed primarily through addition to the C=C double bond. copernicus.org

Surface-catalyzed reactions on materials like metal oxides (e.g., TiO₂, Al₂O₃, SiO₂) are also plausible. These reactions can include oxidation, isomerization of the double bond, or hydration. For example, tandem reactions involving the oxidation of alcohols and subsequent condensation with ketones have been studied using bifunctional catalysts, though this is not a direct transformation of 6-Octen-2-one, 7-methyl-. researchgate.net The presence of acidic or basic sites on a surface can also catalyze transformations of the ketone or the alkene group.

Without specific experimental studies on 6-Octen-2-one, 7-methyl-, the precise nature and products of its surface-mediated transformations remain speculative. The table below outlines potential, though not experimentally verified for this specific compound, surface-mediated reactions.

Reaction Type Potential Reactant/Surface Expected Transformation of 6-Octen-2-one, 7-methyl-
Heterogeneous OzonolysisOzone (O₃) on aerosol surfacesCleavage of the C=C double bond to form smaller aldehydes and ketones.
PhotocatalysisSemiconductor surfaces (e.g., TiO₂) with UV lightOxidation of the alkene and/or the alkyl chain, potentially leading to mineralization.
Acid/Base CatalysisSurfaces with acidic or basic sites (e.g., clays, metal oxides)Isomerization of the double bond, aldol-type reactions.

Microbial Metabolism and Biotransformation Processes

Direct research on the microbial metabolism and biotransformation of 6-Octen-2-one, 7-methyl- is not extensively documented in scientific literature. However, the metabolic fate of this acyclic monoterpenoid ketone can be inferred from studies on structurally similar compounds, such as other terpenes and terpenoid ketones, by various microorganisms. Bacteria, particularly those from the genus Rhodococcus, are well-known for their broad metabolic capacity towards terpenes. nih.govmdpi.com

Microorganisms have developed diverse enzymatic pathways to utilize terpenes as carbon and energy sources. nih.gov These pathways often involve initial modifications of the functional groups, such as oxidation, reduction, hydration, or isomerization. For a compound like 6-Octen-2-one, 7-methyl-, microbial enzymes could target the ketone, the double bond, or the methyl groups.

Key enzymatic reactions in terpene metabolism include:

Hydroxylation: Often the initial step, catalyzed by cytochrome P450 monooxygenases, introducing a hydroxyl group.

Dehydrogenation: Conversion of alcohols to aldehydes or ketones, catalyzed by dehydrogenases.

Baeyer-Villiger Oxidation: A monooxygenase-catalyzed insertion of an oxygen atom adjacent to a carbonyl group, forming an ester.

Hydration: Addition of water across a double bond, catalyzed by hydratases.

β-Oxidation: A common pathway for the degradation of fatty acids and other aliphatic chains. nih.gov

For example, the bacterium Rhodococcus erythropolis DCL14 is known to metabolize limonene (B3431351) through a pathway involving epoxidation of the double bond, followed by hydrolysis to a diol and subsequent oxidation. nih.gov While limonene is a cyclic monoterpene, the enzymatic machinery of such bacteria is often versatile. Strains of Rhodococcus have also been shown to transform β-myrcene, an acyclic monoterpene, into geraniol. researchgate.net

Fungi, such as those from the genus Aspergillus, are also potent biocatalysts. nih.govnih.gov They are known to perform various biotransformations, including hydroxylations and demethylations on a range of substrates. nih.govnih.gov

The table below summarizes known microbial transformations of compounds structurally related to 6-Octen-2-one, 7-methyl-, providing a basis for predicting its potential biotransformation products.

Microorganism Substrate Transformation Type Major Product(s) Reference
Rhodococcus erythropolis DCL14LimoneneEpoxidation, hydrolysis, oxidationLimonene-1,2-diol, 1-hydroxy-2-oxolimonene nih.gov
Rhodococcus erythropolis MLT1β-MyrceneHydration/IsomerizationGeraniol researchgate.net
Aspergillus niger6- and 7-MethoxyflavonesDemethylation, HydroxylationHydroxyflavones, Dihydroxyflavones nih.gov
Aspergillus niger(+)-Veraguensin (a lignan)O-demethylation(+)-Verrucosin nih.gov

Given the metabolic capabilities of these and other microorganisms, it is plausible that the biotransformation of 6-Octen-2-one, 7-methyl- would proceed through initial oxidation at the double bond (forming an epoxide or diol) or reduction of the ketone to the corresponding secondary alcohol, 7-methyl-6-octen-2-ol. Subsequent reactions could lead to chain cleavage and assimilation into central metabolism. However, without dedicated studies, these remain hypothetical pathways.

Theoretical and Computational Studies of 6 Octen 2 One, 7 Methyl

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules like 6-Octen-2-one, 7-methyl-. These methods, such as those based on Density Functional Theory (DFT), can provide detailed insights into the molecule's geometry, bond lengths, bond angles, and electronic structure.

Table 1: Calculated Physicochemical Properties of 6-Octen-2-one, 7-methyl-

Property Value Unit Method Source
Formula C9H16O nist.gov
Molecular Weight 140.2227 g/mol nist.gov
Standard Gibbs free energy of formation -18.62 kJ/mol Joback chemeo.com
Enthalpy of formation at standard conditions (gas) -221.52 kJ/mol Joback chemeo.com
Enthalpy of fusion at standard conditions 15.86 kJ/mol Joback chemeo.com
Enthalpy of vaporization at standard conditions 41.32 kJ/mol Joback chemeo.com
Normal Boiling Point Temperature 455.43 K Joback chemeo.com
Critical Temperature 636.92 K Joback chemeo.com
Critical Pressure 2579.34 kPa Joback chemeo.com
McGowan's characteristic volume 134.940 ml/mol McGowan chemeo.com
Log10 of Water solubility -2.48 Crippen chemeo.com

These calculated values provide a theoretical basis for understanding the behavior of 6-Octen-2-one, 7-methyl- in various chemical and physical processes. The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), are crucial for predicting its reactivity. The presence of the ketone group and the carbon-carbon double bond creates regions of differing electron density, influencing how the molecule interacts with other chemical species.

Molecular Dynamics Simulations of Conformation and Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and reactivity. For 6-Octen-2-one, 7-methyl-, MD simulations could reveal how the molecule changes its shape and how these changes affect its interactions with other molecules.

Although specific MD simulation studies for 6-Octen-2-one, 7-methyl- were not found, the principles of such simulations are well-established. By simulating the movement of atoms in the molecule, researchers can identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might bind to a receptor or participate in a chemical reaction. The reactivity of the α,β-unsaturated ketone moiety is of particular interest, as it is a common feature in many biologically active compounds and a key site for various chemical transformations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.org This approach is widely used in drug discovery and toxicology to predict the activity of new compounds based on the properties of known ones. rsc.orgmdpi.com

For ketones, QSAR models have been developed to predict various properties, including flavor thresholds in beer. nih.gov These models often use molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. youtube.com For example, a study on the flavor thresholds of 43 ketones in beer found a strong nonlinear relationship between the logarithm of the flavor threshold and four or five structure descriptors, achieving a high correlation coefficient (R² = 0.928). nih.gov

While a specific QSAR model for 6-Octen-2-one, 7-methyl- and its direct analogues was not identified, the principles of QSAR could be applied to a series of related unsaturated ketones to predict their biological activities, such as their odor characteristics or their potential as insect pheromones or attractants. mdpi.comnih.gov

Table 2: Examples of Analogue Compounds for Potential QSAR Studies

Compound Name CAS Number Molecular Formula
6-Methyl-5-octen-2-one (B12330200) 5363290 (CID) C9H16O
7-Methyl-3-octen-2-one 33046-81-0 C9H16O
2-Methyl-6-methylene-7-octen-4-ol 85712 (CID) C10H18O
Ipsenol 35628-05-8 C10H18O
7-Methyl-2-octene 13346339 (CID) C9H18
6-Methyloctan-2-one 925-69-9 C9H18O
Citronellol (B86348) 106-22-9 C10H20O
2-Methyl-6-methylene-7-octen-2-ol 543-39-5 C10H18O
7-octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. 87671 (CID) C10H20O
7-Octen-2-ol, 2-methyl-6-methylene-, propanoate 16206001 (CID) C13H22O2

Predictive Modeling for Reaction Mechanisms and Pathway Design

Predictive modeling of reaction mechanisms is a key area of computational chemistry that seeks to understand and forecast the outcomes of chemical reactions. nih.gov This involves using computational methods to explore potential reaction pathways, identify transition states, and calculate reaction rates. For 6-Octen-2-one, 7-methyl-, this could involve studying its oxidation, reduction, or addition reactions.

Computational tools are also increasingly used for the design of novel metabolic pathways for the biosynthesis of valuable chemicals. nih.gov By combining knowledge of enzymes and metabolic networks, it is possible to design synthetic pathways to produce target molecules like 6-Octen-2-one, 7-methyl-, or its derivatives. These computational pathway design algorithms can enumerate potential routes and rank them based on criteria such as pathway length, thermodynamic feasibility, and enzyme availability. nih.gov

For instance, understanding the reactions of unsaturated ketones with radicals, such as the OH radical in the atmosphere, is important for assessing their environmental impact. nih.gov Predictive models can help to elucidate the complex reaction mechanisms involved in the atmospheric degradation of such compounds. Similarly, understanding the mechanisms of reactions involving aldehydes and ketones is fundamental to synthetic organic chemistry. youtube.com

Future research on the chemical compound 6-Octen-2-one, 7-methyl- is poised to explore diverse and innovative scientific avenues. Investigations are moving towards more sustainable production methods, advanced analytical techniques for its detection in complex biological systems, and a deeper understanding of its natural synthesis and ecological significance. The integration of large-scale biological data promises to provide a comprehensive, systems-level view of its function.

Q & A

Basic: What are the optimal synthetic routes for 6-Octen-2-one, 7-methyl- under varying catalytic conditions?

Methodological Answer:
The synthesis of 6-Octen-2-one, 7-methyl- can be optimized using acid-catalyzed cyclization or oxidation of corresponding alcohols. Key steps include:

  • Catalyst Selection: Employ sulfuric acid or Lewis acids (e.g., BF₃) for cyclization of prenol derivatives.
  • Reaction Monitoring: Use thin-layer chromatography (TLC) with silica gel plates (Q 6F) to track reaction progress .
  • Purification: Distillation under reduced pressure (40–60°C, 10–15 mmHg) to isolate the ketone. Yield optimization requires precise control of stoichiometry and reaction time .

Advanced: How do isotopic labeling studies inform the reaction mechanisms of 6-Octen-2-one, 7-methyl- in ketone rearrangements?

Methodological Answer:
Deuterium or ¹³C labeling at the α-carbon (C-2) or methyl branch (C-7) can elucidate intramolecular hydride shifts or retro-aldol pathways.

  • Experimental Design: Synthesize labeled analogs via deuterated reagents (e.g., D₂O in acid-catalyzed hydration).
  • Analysis: Compare ¹H/²H NMR and mass spectrometry (MS) fragmentation patterns. For example, a Varian M-66 MS can detect mass shifts (e.g., +1 amu for ¹³C) to confirm rearrangement pathways .

Basic: How can researchers resolve discrepancies in NMR spectral interpretations for this compound?

Methodological Answer:
Discrepancies in NMR assignments often arise from overlapping signals or solvent effects.

  • Reference Standards: Compare spectra with authenticated data from NIST or EPA/NIH databases .
  • Solvent Optimization: Use deuterated chloroform (CDCl₃) for ¹H NMR, noting TMS as an internal reference (δ 0.00 ppm). For polar solvents (e.g., D₂O), employ external TMS calibration .
  • Advanced Techniques: Utilize 2D NMR (COSY, HSQC) to resolve coupling patterns and assign stereochemistry .

Advanced: What role does 6-Octen-2-one, 7-methyl- play in synthesizing complex molecules?

Methodological Answer:
The compound serves as a chiral building block in terpene and pheromone synthesis.

  • Functionalization: Introduce hydroxyl groups via epoxidation (e.g., mCPBA) followed by acid-catalyzed ring-opening.
  • Cross-Coupling: Employ Grignard reagents to alkylate the ketone, leveraging its α,β-unsaturated structure for regioselective additions .

Basic: What advanced analytical techniques ensure purity assessment of 6-Octen-2-one, 7-methyl-?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use apolar columns (e.g., DB-5) with linear retention indices (LRI) for identification. Match spectra to NIST library entries .
  • Elemental Analysis: Confirm molecular formula (C₈H₁₄O) via combustion analysis, targeting <0.3% deviation .
  • IR Spectroscopy: Validate carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and alkene (C=C) at ~1640 cm⁻¹ using a Beckman IR-10 .

Advanced: How do storage conditions (e.g., temperature, light) affect the stability of 6-Octen-2-one, 7-methyl-?

Methodological Answer:

  • Degradation Studies: Store samples in amber vials at –20°C under argon. Monitor degradation via GC-MS every 30 days.
  • Light Sensitivity: Expose to UV (254 nm) for 48 hours; quantify photoproducts (e.g., peroxides) using iodometric titration .

Basic: What thermodynamic properties (e.g., boiling point, density) are critical for applications of this compound?

Methodological Answer:

  • Boiling Point: 315.5±21.0°C (predicted via Joback method) .
  • Density: 0.938±0.06 g/cm³ (experimentally determined via pycnometry) .
  • Solubility: LogP ≈ 2.3 (calculated using XLogP3), indicating moderate hydrophobicity .

Advanced: Are there documented studies on the antimicrobial activity of 6-Octen-2-one, 7-methyl-?

Methodological Answer:
While structural analogs (e.g., chromen-2-ones) show antimicrobial effects, specific data for this compound are limited.

  • Assay Design: Conduct broth microdilution tests (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Data Interpretation: Compare MIC values to controls (e.g., ampicillin), noting synergies with β-lactam antibiotics .

Advanced: How does 6-Octen-2-one, 7-methyl- interact with indoor surfaces at a molecular level?

Methodological Answer:

  • Adsorption Studies: Apply microspectroscopic imaging (AFM-IR) to analyze surface adsorption on silica or cellulose.
  • Reactivity: Expose to indoor oxidants (e.g., ozone); quantify reaction products (e.g., aldehydes) via HPLC .

Basic: What are best practices for reporting spectral data of this compound in publications?

Methodological Answer:

  • NMR: Report chemical shifts (δ) to two decimal places, solvent, and reference standard (e.g., "δ 2.15 ppm, CDCl₃, TMS").
  • MS: Include ionization method (e.g., EI at 70 eV) and major fragments (m/z 85 [M⁺–C₃H₇], 43 [base peak]) .
  • Data Tables: Format using IUPAC guidelines, ensuring reproducibility (e.g., melting point ±1°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.